molecular formula C13H13N3O B12432405 3-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide CAS No. 1016502-18-3

3-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide

Cat. No.: B12432405
CAS No.: 1016502-18-3
M. Wt: 227.26 g/mol
InChI Key: TZADFOVTYSHEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(pyridin-4-ylmethoxy)benzenecarboximidamide is an organic compound with the molecular formula C13H13N3O. It is a derivative of benzenecarboximidamide, featuring a pyridin-4-ylmethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-4-ylmethoxy)benzenecarboximidamide typically involves the reaction of 4-pyridinemethanol with 3-nitrobenzenecarboximidamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of 3-(pyridin-4-ylmethoxy)benzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-4-ylmethoxy)benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(pyridin-4-ylmethoxy)benzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(pyridin-4-ylmethoxy)benzenecarboximidamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The pyridin-4-ylmethoxy group enhances its binding affinity to target proteins, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-3-ylmethoxy)benzenecarboximidamide
  • 3-(pyridin-2-ylmethoxy)benzenecarboximidamide
  • 4-(pyridin-4-ylmethoxy)benzenecarboximidamide

Uniqueness

3-(pyridin-4-ylmethoxy)benzenecarboximidamide is unique due to the position of the pyridin-4-ylmethoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

CAS No.

1016502-18-3

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

3-(pyridin-4-ylmethoxy)benzenecarboximidamide

InChI

InChI=1S/C13H13N3O/c14-13(15)11-2-1-3-12(8-11)17-9-10-4-6-16-7-5-10/h1-8H,9H2,(H3,14,15)

InChI Key

TZADFOVTYSHEPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=NC=C2)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.